4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
4-chloro-1-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5/c1-13-3-6(2-11-13)4-14-5-7(9)8(10)12-14/h2-3,5H,4H2,1H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URIVTZZNPMZCEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2C=C(C(=N2)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201173022 | |
| Record name | 4-Chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201173022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004452-03-2 | |
| Record name | 4-Chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004452-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201173022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-1H-pyrazole-3-carboxylic acid with 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a reducing agent such as sodium borohydride
Biological Activity
4-Chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the compound's synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate various pyrazole derivatives. The synthesis pathways often focus on achieving high yields and purity, which are crucial for biological testing.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound exhibits significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 0.01 | Induction of apoptosis |
| HepG2 (Liver) | 0.16 | Inhibition of Aurora-A kinase |
| A549 (Lung) | 0.39 | Autophagy induction without apoptosis |
| HeLa (Cervical) | 0.30 | Inhibition of VEGF-induced proliferation |
The compound's effectiveness against these cell lines suggests a promising role as a therapeutic agent in cancer treatment .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects, which are essential for treating various inflammatory diseases. Studies indicate that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic efficacy .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the chloro group at the 4-position and the methyl group on the pyrazole ring significantly enhances its potency against cancer cell lines. Modifications in these positions can lead to variations in biological activity, highlighting the importance of molecular structure in drug design .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on MDA-MB-231 Cells : This study demonstrated that the compound induced apoptosis through mitochondrial pathways, making it a candidate for breast cancer therapy .
- Evaluation Against HepG2 Cells : The inhibition of Aurora-A kinase was noted, suggesting a mechanism that could be exploited for liver cancer treatments .
- Autophagy Induction in A549 Cells : Research indicated that the compound could induce autophagy without triggering apoptosis, presenting an alternative pathway for cancer treatment .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table highlights key analogs and their differences:
Key Observations :
- Substituent Effects: Lipophilicity: The 1-methylpyrazolylmethyl group in the target compound balances lipophilicity, whereas analogs with dichlorophenyl (e.g., C₁₀H₈Cl₃N₃) or fluorophenyl (C₁₀H₉ClFN₃) groups exhibit higher logP values due to halogenation . Electronic Effects: Fluorine in the 3-fluorophenylmethyl analog (C₁₀H₉ClFN₃) introduces electron-withdrawing effects, which may stabilize charge interactions in biological systems .
Q & A
Q. What are the established synthetic routes for 4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine, and what are their key intermediates?
Methodological Answer: The compound can be synthesized via cyclization reactions involving hydrazine derivatives. For example:
- Route 1 : Reacting 3-aryl-2-(aminomethylen)-propannitriles with hydrazine salts (e.g., hydrazine hydrochloride) in alcohols (C1–C3) under anhydrous conditions. This method, described in DE4333659, yields the pyrazole core with a 4-arylmethyl substituent .
- Route 2 : Copper-catalyzed coupling reactions, as exemplified by the synthesis of analogous pyrazole derivatives using copper(I) bromide and cesium carbonate in DMSO at 35°C, followed by chromatographic purification .
Q. Key Intermediates :
Q. How is the purity and structural integrity of this compound validated in academic research?
Methodological Answer:
- Analytical Techniques :
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction :
- Use SHELXL for structure refinement. Parameters include R factor ≤0.031 and data-to-parameter ratio ≥17.9, as demonstrated in studies of structurally similar pyrazole derivatives .
- ORTEP-3 software generates thermal ellipsoid plots to visualize atomic displacement, critical for confirming the spatial arrangement of the 4-chloro and methylpyrazole groups .
Example Application :
A crystal structure of 4-(4-fluorophenyl)-3-pyridinyl-1H-pyrazol-5-amine (analog) revealed planar geometry at the pyrazole ring, with dihedral angles <5° between substituents, supporting electronic conjugation .
Q. How do contradictory bioactivity results arise in pyrazole derivatives, and how can they be addressed?
Methodological Answer:
-
Common Contradictions :
- Antimicrobial vs. Anticancer Activity : Substituent electronegativity (e.g., chloro vs. methoxy groups) alters electron density, affecting binding to bacterial vs. mammalian targets .
- Anxiolytic vs. Sedative Effects : Dose-dependent responses observed in 4-arylmethylpyrazoles due to differential GABA receptor modulation .
-
Resolution Strategies :
- Dose-Response Profiling : Test across concentrations (e.g., 0.1–100 µM) to identify therapeutic windows.
- Computational Docking : Use AutoDock Vina to predict binding affinities for targets like COX-2 or 5-HT3 receptors .
Key Research Challenges
- Stereochemical Control : The methylpyrazole group’s orientation impacts pharmacological activity but is challenging to modulate due to rotational freedom.
- Scale-Up Limitations : Low yields in copper-catalyzed routes (e.g., 17.9% ) necessitate optimization of catalyst loading or solvent systems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
